Benzofuranylpropylaminopentane

Description

Historical Context and Discovery of Benzofuranylpropylaminopentane

The discovery of this compound (BPAP) is credited to a Hungarian research group, with the seminal research first appearing in scientific literature in 1999. umbrellalabs.is The development of BPAP was led by the team that also developed selegiline (B1681611), a well-known pharmaceutical agent. wikipedia.org This research was part of a broader effort to create novel compounds with specific effects on monoaminergic systems in the brain. morelife.org The Hungarian psychopharmacologist József Knoll was a key figure in the investigation of both selegiline and BPAP. umbrellalabs.isamazonaws.com

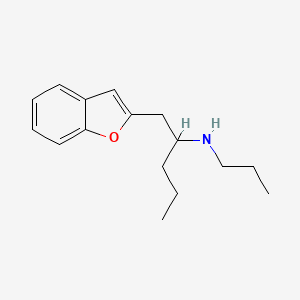

BPAP was derived through the structural modification of another compound, 1-Phenyl-2-propylaminopentane (PPAP). umbrellalabs.iswikipedia.org PPAP itself was developed from modifications of selegiline. wikipedia.org The creation of BPAP involved replacing the benzene (B151609) ring in PPAP with a benzofuran (B130515) ring. wikipedia.org The R(–)-enantiomer of BPAP, often referred to as (–)-BPAP, is the more potent form and is the one most commonly utilized in research studies. wikipedia.org

Classification within Monoaminergic Activity Enhancers (MAEs)

BPAP is classified as a Monoaminergic Activity Enhancer (MAE). umbrellalabs.iswikipedia.org MAEs are a class of substances that augment the impulse-driven release of monoamine neurotransmitters. iiab.me In the case of BPAP, it enhances the activity of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) in the brain. umbrellalabs.iswikipedia.org

The mechanism of MAEs is distinct from that of monoamine releasing agents like amphetamines. While amphetamines trigger a widespread and uncontrolled release of neurotransmitters, BPAP and other MAEs only increase the amount of neurotransmitter released in response to a neuronal impulse. wikipedia.orgen-academic.com This means the natural pattern of neurotransmitter release is maintained, but the magnitude of the release is amplified. en-academic.comeontrading.uk Other compounds that exhibit MAE properties include the endogenous trace amines phenethylamine (B48288) and tryptamine, as well as the MAO-B inhibitor selegiline. iiab.meen-academic.com

Structural Relationship to Phenylpropylaminopentane (PPAP) and Selegiline

BPAP shares a close structural lineage with both Phenylpropylaminopentane (PPAP) and selegiline. wikipedia.orgeontrading.uk As previously mentioned, BPAP was synthesized by replacing the phenyl group of PPAP with a benzofuran group. wikipedia.org This structural alteration resulted in a compound with a broader spectrum of activity. While PPAP is primarily a catecholaminergic activity enhancer, affecting dopamine and norepinephrine, BPAP enhances the activity of both catecholamines and serotonin. wikipedia.org Furthermore, BPAP is a more potent MAE than PPAP. wikipedia.org

Selegiline, a derivative of phenylethylamine, is also a monoaminergic activity enhancer. morelife.orgwikipedia.org The research that led to the development of PPAP and subsequently BPAP was built upon the foundational understanding of selegiline's activity. wikipedia.org However, a key difference lies in their monoamine oxidase (MAO) inhibitory activity. Selegiline is a potent MAO inhibitor, whereas BPAP is only a very weak MAO-A inhibitor at high concentrations, an effect considered to be of little pharmacological significance at typical research concentrations. wikipedia.orgen-academic.com

Overview of Key Research Trajectories for this compound

Preclinical research has explored several potential applications for BPAP. A significant area of investigation has been its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. wikipedia.orgen-academic.comeontrading.uk Studies have examined its neuroprotective effects, including its ability to protect cultured hippocampal neurons from the neurotoxic effects of beta-amyloid. morelife.org In animal models of Parkinson's disease, research has suggested that BPAP may help ameliorate motor deficits due to its ability to induce dopamine release. morelife.org

Another major research trajectory has been the investigation of BPAP's antidepressant-like effects. wikipedia.orgen-academic.com It has been found to be active in various animal models of depression. wikipedia.org Research in this area often focuses on its ability to enhance serotonergic and catecholaminergic neurotransmission.

There has also been academic interest in BPAP as a potential anti-aging compound. wikipedia.orgwikiwand.com Rodent studies have suggested that MAEs like BPAP may slow age-related monoaminergic neurodegeneration and help preserve behavioral activity with age. wikipedia.orgwikiwand.com

Compound Details

| Compound Name | IUPAC Name | Other Names |

| This compound | (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine | BPAP, (–)-BPAP, R-(–)-BPAP, BFPAP, (αR)-N,α-Dipropyl-2-benzofuranethanamine |

| Phenylpropylaminopentane | (2R)-1-Phenyl-N-propylpentan-2-amine | PPAP, (–)-PPAP, (2R)-PPAP, α,N-Dipropylphenethylamine |

| Selegiline | (R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine | L-deprenyl |

Research Data on this compound (BPAP)

| Research Area | Key Findings |

| Neurotransmitter Level Modulation | In a rodent study, BPAP was found to maximally increase dopamine levels in the striatum by 44%, in the substantia nigra by 118%, and in the olfactory tubercle by 57%. Norepinephrine levels in the locus coeruleus were increased by 228%, and serotonin levels in the raphe nucleus by 166%. wikipedia.org |

| Receptor Transporter Binding Affinity (IC50) | Dopamine Transporter (DAT): 16 ± 2 nMNorepinephrine Transporter (NET): 211 ± 61 nMSerotonin Transporter (SERT): 638 ± 63 nM wikipedia.org |

| Neuroprotection | In vitro studies showed that (+/-)BPAP protected cultured hippocampal neurons from the neurotoxic effect of beta-amyloid at very low concentrations (10⁻¹⁴–10⁻¹⁵M). morelife.org |

| Animal Model of Parkinson's Disease | Studies in rats have shown that BPAP can enhance locomotor activity, an effect attributed to its ability to induce dopamine release. This suggests potential for ameliorating motor deficits. morelife.org |

| Animal Models of Depression | BPAP has demonstrated antidepressant-like activity in animal models, such as antagonizing tetrabenazine-induced depression in rats. morelife.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)-N-propylpentan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHIBIVAYHQPBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC2=CC=CC=C2O1)NCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Stereochemical Considerations of Benzofuranylpropylaminopentane

Methodologies for Benzofuranylpropylaminopentane Synthesis

The synthesis of this compound (BPAP) can be approached through various chemical strategies. One documented method involves a multi-step scheme that begins with the conversion of 1-iodobutane (B1219991) to 1-nitrobutane. scribd.com This is followed by a Henry reaction to facilitate a condensation step. scribd.com Subsequent reduction of any side products yields the target amine. scribd.com The synthesis proceeds with the formation of a propylamide, and a final reduction step furnishes the BPAP molecule. scribd.com

Another described synthetic approach for the enantiomer (-)-BPAP involves the coupling of benzofuran (B130515) with either (R)-N-tosyl-2-propylaziridine or (R)-N-methoxy-N-methylnorvaliamide. nih.govreddit.com The resulting products from these coupling reactions then undergo appropriate modifications to yield the final compound. nih.govreddit.com

A five-step scheme for the synthesis of both Phenylpropylaminopentane (PPAP) and BPAP has been outlined, highlighting them as derivatives of selegiline (B1681611). scribd.com The initial step involves the conversion of iodobutane to nitrobutane. scribd.com The subsequent steps include a Henry reaction for condensation, reduction to the desired amine, formation of the propylamide, and a final reduction to yield the product. scribd.com

Enantioselective Synthesis and Absolute Configuration of (-)-Benzofuranylpropylaminopentane

The (-)-enantiomer of this compound, also known as (-)-BPAP, is of particular interest and its enantioselective synthesis has been a focus of research. nih.govreddit.com A key strategy for its synthesis involves the coupling of benzofuran with a chiral building block. nih.govreddit.com Two such chiral precursors that have been successfully employed are (R)-N-tosyl-2-propylaziridine and (R)-N-methoxy-N-methylnorvaliamide. nih.govreddit.com

Following the coupling reaction, the intermediate products are subjected to further chemical modifications to arrive at (-)-BPAP. nih.govreddit.com Through this enantioselective approach, it was determined that the (-)-BPAP enantiomer possesses the R configuration. nih.govreddit.com This assignment of the absolute configuration was definitively confirmed through X-ray crystallographic analysis. nih.gov

| Property | Description |

| Enantiomer | (-)-Benzofuranylpropylaminopentane |

| Chiral Precursors | (R)-N-tosyl-2-propylaziridine or (R)-N-methoxy-N-methylnorvaliamide |

| Key Reaction | Coupling of benzofuran with the chiral precursor |

| Absolute Configuration | R |

| Confirmation Method | X-ray Crystallography |

Derivation and Structural Modifications from Precursor Compounds

This compound (BPAP) was developed through the structural modification of a precursor compound, Phenylpropylaminopentane (PPAP). wikipedia.org The key structural change involved the replacement of the benzene (B151609) ring in PPAP with a benzofuran ring system. wikipedia.org This alteration classifies BPAP as a substituted benzofuran derivative. wikipedia.org

The development of BPAP from PPAP is an example of how modifications to a parent compound can lead to new molecules with distinct properties. wikipedia.org Similarly, an analogue of BPAP, Indolylpropylaminopentane (IPAP), was derived from tryptamine. wikipedia.orgwikiwand.com Another derivative, 3-F-BPAP, has also been synthesized. wikiwand.comumbrellalabs.is

Pharmacological Mechanisms of Action of Benzofuranylpropylaminopentane

Modulation of Impulse Propagation-Mediated Neurotransmitter Release

Benzofuranylpropylaminopentane is characterized as a potent enhancer of the impulse propagation-mediated release of several key neurotransmitters. This means that it does not cause a spontaneous flood of neurotransmitters into the synapse, but rather amplifies the amount of neurotransmitter released when a neuron is naturally activated by a nerve impulse. This selective amplification of physiological neuronal signaling is a hallmark of its pharmacological profile. Studies have demonstrated that BPAP is significantly more potent in this regard than older compounds like selegiline (B1681611), with some research indicating it is up to 130 times more potent in vivo. Its effects are observed at remarkably low concentrations, often in the nanomolar to picomolar range.

Enhanced Dopamine (B1211576) Release

BPAP significantly enhances the impulse-driven release of dopamine in various regions of the brain. In vitro studies using isolated rat brain stem preparations have shown that BPAP effectively increases the release of radiolabeled dopamine upon electrical stimulation. The effect is concentration-dependent, with notable activity observed at very low concentrations.

In vivo research in rats has quantified the impact of BPAP on dopamine levels in specific brain areas. These studies have shown a maximal increase in dopamine levels in several key regions of the dopaminergic system.

| Brain Region | Maximal Increase in Dopamine Levels |

|---|---|

| Substantia Nigra | 118% |

| Olfactory Tubercle | 57% |

| Striatum | 44% |

Enhanced Norepinephrine (B1679862) Release

Similar to its effects on dopamine, BPAP also potentiates the impulse-mediated release of norepinephrine. In isolated rat brain stem preparations, a concentration of 50 ng/ml of (-)-BPAP was found to be the most effective in augmenting the release of norepinephrine following nerve stimulation nih.gov. In vivo studies have demonstrated a substantial increase in norepinephrine levels in the locus coeruleus, a principal site for norepinephrine synthesis in the brain. Research has recorded a 228% increase in norepinephrine levels in this region, underscoring BPAP's potent effect on the noradrenergic system.

Enhanced Serotonin (B10506) Release

BPAP's activity as a monoaminergic activity enhancer extends to the serotonergic system. It has been shown to increase the impulse propagation-mediated release of serotonin. Studies on isolated rat brain stems found that a concentration of 10 ng/ml of (-)-BPAP was highly effective at enhancing serotonin release upon electrical stimulation nih.gov. In vivo animal studies have further corroborated these findings, showing a significant, 166% increase in serotonin levels in the raphe nucleus, a key area for serotonin production in the brain.

Neurotransmitter Transporter Interactions

Beyond its primary role as a monoaminergic activity enhancer, this compound also interacts with neurotransmitter transporters, particularly at higher concentrations. This interaction involves the inhibition of neurotransmitter reuptake, a mechanism distinct from its enhancement of release.

Dopamine Transporter (DAT) Modulation

BPAP demonstrates a notable affinity for the dopamine transporter (DAT). Research has established that it acts as an inhibitor of dopamine reuptake, with a reported half-maximal inhibitory concentration (IC50) value of 42 ± 9 nM wikipedia.org. Its binding affinity to the dopamine transporter is even higher, with an IC50 value of 16 ± 2 nM wikipedia.org. This suggests that BPAP can effectively block the reuptake of dopamine from the synaptic cleft, thereby increasing its extracellular concentration and duration of action.

| Transporter | Reuptake Inhibition IC50 (nM) | Binding Affinity IC50 (nM) |

|---|---|---|

| Dopamine Transporter (DAT) | 42 ± 9 | 16 ± 2 |

| Norepinephrine Transporter (NET) | 52 ± 19 | 211 ± 61 |

| Serotonin Transporter (SERT) | 640 ± 120 | 638 ± 63 |

Serotonin Transporter Modulation

This compound (BPAP) demonstrates activity as a monoamine reuptake inhibitor at concentrations higher than those associated with its primary mechanism as a monoaminergic activity enhancer (MAE). wikipedia.orgwikiwand.com Its affinity and inhibitory action are most potent at the dopamine transporter (DAT), followed by the norepinephrine transporter (NET), with the weakest interaction observed at the serotonin transporter (SERT). wikipedia.org The half-maximal inhibitory concentration (IC₅₀) values for binding affinity at the serotonin transporter are reported to be 638 ± 63 nM, while the IC₅₀ for the inhibition of serotonin reuptake is 640 ± 120 nM. wikipedia.org However, it is suggested that this monoamine reuptake inhibition is not of pharmacological significance at the much lower concentrations where its MAE activity is prominent. wikipedia.orgwikiwand.com In its capacity as an MAE, BPAP enhances the nerve impulse propagation-mediated release of serotonin, alongside dopamine and norepinephrine. wikipedia.orgumbrellalabs.is

This compound: Monoamine Transporter Binding and Reuptake Inhibition

| Transporter | Binding Affinity (IC₅₀, nM) | Reuptake Inhibition (IC₅₀, nM) |

|---|---|---|

| Dopamine Transporter (DAT) | 16 ± 2 | 42 ± 9 |

| Norepinephrine Transporter (NET) | 211 ± 61 | 52 ± 19 |

| Serotonin Transporter (SERT) | 638 ± 63 | 640 ± 120 |

Data sourced from Wikipedia. wikipedia.org

Receptor Binding and Ligand Activity Profiling

Studies indicate that this compound interacts with sigma receptors. wikipedia.org At high concentrations, it acts as a weak agonist of the sigma receptor. wikipedia.org Research investigating the neuroprotective effects of the compound found that (-)-BPAP exhibits a weak displacement activity in [³H]pentazocine binding assays on synaptic membranes from the rat cerebral cortex. nih.gov These findings suggest that the survival activity of (-)-BPAP on cortical neurons is mediated through sigma receptors, an action also observed with the known sigma receptor agonist (+)-pentazocine and blocked by the sigma receptor antagonist BD1063. nih.gov

This compound displays a relatively weak affinity for the α2-adrenergic receptor. wikipedia.org Research has shown that while both enantiomers of BPAP exhibit some specific binding capacity to α2-adrenoceptors in 10 μM concentrations, they are otherwise largely devoid of significant binding to other tested catecholamine or serotonin receptors. nih.gov The enhancement of transmitter release associated with BPAP is considered unrelated to the inhibition of α2-adrenoceptors, as selective antagonists like yohimbine (B192690) did not produce a similar effect on noradrenaline release in isolated brain stems. nih.gov

A significant body of recent evidence suggests that the primary mechanism of action for monoaminergic activity enhancers (MAEs) like this compound is mediated through agonism at the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgnih.gov TAAR1 is an intracellular G-protein coupled receptor that modulates monoaminergic systems. nih.gov The MAE effects of BPAP, such as the enhanced release of dopamine, have been shown to be reversed by the selective TAAR1 antagonist EPPTB, strongly supporting this hypothesis. wikipedia.org BPAP is considered a potential agonist for TAAR1, and its effects on increasing the release of both dopamine and GABA in the striatum are consistent with TAAR1 activation. nih.gov Furthermore, a derivative of BPAP, 3-F-BPAP, acts as an antagonist to the MAE effects of BPAP, suggesting it interacts with the same biological target, likely as a TAAR1 antagonist or weak partial agonist. wikipedia.orgwikipedia.org

Beyond its interactions with TAAR1, sigma, and α2-adrenergic receptors, this compound shows a limited profile of significant binding to other major neurotransmitter receptors. Studies have found it to be devoid of significant specific binding capacity to a range of other catecholamine and serotonin receptors examined. nih.gov Additionally, research on its effects on methamphetamine-seeking behavior in rats found that the acute effects of (-)-BPAP were not appreciably affected by pretreatment with either the dopamine D₁-like receptor antagonist SCH-23390 or the dopamine D₂-like receptor antagonist amisulpride. nih.gov

Monoamine Oxidase (MAO) Inhibition Profile

While related to the potent monoamine oxidase inhibitor (MAOI) selegiline, this compound itself is characterized as a weak inhibitor of monoamine oxidase A (MAO-A) and is even weaker at MAO-B. wikipedia.orgwikiwand.comnih.gov Its inhibitory potency on MAO-A is approximately 10,000 times less than that of the potent MAO-A inhibitor clorgyline. wikipedia.orgwikiwand.com The weak MAO-A inhibition by BPAP is considered to be without pharmacological significance at the low concentrations where its enhancer effects are observed. wikipedia.orgwikiwand.com

Monoamine Oxidase (MAO) Inhibition in Mouse Brain

| Compound | MAO-A (IC₅₀, M) | MAO-B (IC₅₀, M) |

|---|---|---|

| (-)-BPAP | 4.0 x 10⁻⁷ | 2.8 x 10⁻⁴ |

| Clorgyline | 4.2 x 10⁻¹¹ | 2.6 x 10⁻⁴ |

Data sourced from Knoll et al. (1999). nih.gov

Bimodal Concentration-Response Relationship in Monoaminergic Enhancement

A distinctive characteristic of this compound and other monoaminergic activity enhancers (MAEs) is a peculiar bimodal concentration-response relationship. wikipedia.org Instead of a standard sigmoidal dose-response curve where the effect increases with concentration to a plateau, BPAP exhibits two distinct peaks of activity at very different concentrations. nih.govwikipedia.org

This bimodal, or bell-shaped, pattern has been observed in various experimental models:

Noradrenaline Release: When studying the effect of (-)-BPAP on the release of noradrenaline from the locus coeruleus in excised brain tissue, researchers identified two concentrations at which the enhancing effect was maximal: one peak at 10⁻⁶ M and a second, more potent peak at 10⁻¹³ M. nih.gov

Neuroprotection: A similar bimodal pattern was observed in its neuroprotective effects. In studies involving cultured hippocampal neurons, BPAP protected the neurons from β-amyloid-induced neurotoxicity with two distinct efficacy peaks, one at a concentration of 10⁻⁸ M and another at the much lower concentration of 10⁻¹⁴ M. nih.gov

This bimodal activity suggests a complex mechanism of action and establishes a narrow concentration range for achieving its optimal effects. wikipedia.org

Observed Bimodal Activity Peaks of (-)-BPAP

| Experimental Model / Effect | High Concentration Peak | Low Concentration Peak |

|---|---|---|

| Enhancement of Noradrenaline Release (Locus Coeruleus) | 10⁻⁶ M | 10⁻¹³ M |

| Neuroprotection against β-amyloid (Hippocampal Neurons) | 10⁻⁸ M | 10⁻¹⁴ M |

Neurobiological Effects of Benzofuranylpropylaminopentane in Preclinical Models

Neuroprotective Efficacy

Benzofuranylpropylaminopentane (BPAP) has demonstrated significant neuroprotective properties in various preclinical models. These effects are attributed to its ability to shield neuronal cells from apoptotic pathways, counteract the neurotoxic effects of pathological proteins, and maintain neuronal function under cellular stress.

Attenuation of Apoptosis in Neuronal Cells

In preclinical studies, R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane has shown the capacity to protect neuronal cells from apoptosis, which is a form of programmed cell death. Research involving human dopaminergic neuroblastoma SH-SY5Y cells examined the compound's effect against apoptosis induced by the endogenous neurotoxin N-methyl(R)salsolinol. The findings revealed that BPAP possesses anti-apoptotic activity. nih.gov The mechanism behind this neuroprotective function involves the direct stabilization of the mitochondrial membrane potential and the induction of the anti-apoptotic protein Bcl-2. nih.gov This action helps to preserve the integrity of neuronal networks by preventing premature cell death.

Protection Against Beta-Amyloid-Induced Neurotoxicity in Hippocampal Neurons

A key area of neuroprotection research involves mitigating the harmful effects of beta-amyloid (Aβ), a protein central to the pathology of Alzheimer's disease. In vitro studies using cultured hippocampal neurons have shown that BPAP can significantly protect these cells from the neurotoxic effects of beta-amyloid. This protective capability was observed to have a distinct, bimodal concentration dependency.

The neuroprotective effect of BPAP against beta-amyloid was significant at two separate concentration ranges, with one peak of efficacy observed at 10⁻¹⁴ M and another at 10⁻⁸ M. This unusual dose-response curve suggests a complex mechanism of action at the neuronal level.

Interactive Table: Neuroprotective Efficacy of BPAP Against Beta-Amyloid Induced Neurotoxicity

| Effective Concentration Peaks | Outcome in Cultured Hippocampal Neurons |

|---|---|

| 10⁻¹⁴ M | Significant inhibition of beta-amyloid induced neurotoxicity |

| 10⁻⁸ M | Significant inhibition of beta-amyloid induced neurotoxicity |

Preservation of Neuronal Integrity in Challenging Environments

BPAP has been shown to support the survival of neurons in environments that would typically lead to cell death. In one preclinical model, the rapid cell death of cortical neurons cultured in a serum-free medium was effectively rescued by the addition of (-)BPAP. nih.govnih.gov This demonstrates the compound's ability to preserve neuronal integrity under conditions of significant cellular stress. The survival activity of (-)BPAP on these cortical neurons is suggested to be mediated through sigma receptors. nih.govnih.gov

Modulation of Neurotrophic Factor Synthesis and Secretion

Beyond direct neuroprotection, BPAP influences the production of endogenous neurotrophic factors, which are proteins essential for the growth, survival, and differentiation of developing and mature neurons. Studies on cultured mouse astrocytes have shown that (-)BPAP enhances the synthesis of several key neurotrophic factors.

Upregulation of Nerve Growth Factor (NGF)

Research has demonstrated that (-)BPAP enhances the synthesis of Nerve Growth Factor (NGF) in cultured mouse astrocytes. The minimum effective concentration to stimulate NGF synthesis was found to be 5 x 10⁻⁵ M. The concentration-response curve for NGF synthesis was described as a single bell shape, reaching its peak effect at a concentration of 1 x 10⁻⁴ M.

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

Similar to its effects on NGF, (-)BPAP also upregulates the synthesis of Brain-Derived Neurotrophic Factor (BDNF) in cultured mouse astrocytes. The minimum effective concentration for enhancing BDNF synthesis was identified as 1 x 10⁻⁵ M. The concentration-response curve for BDNF also followed a single bell shape, with the peak effect observed at 1 x 10⁻³ M.

Interactive Table: Effect of (-)-BPAP on Neurotrophic Factor Synthesis in Astrocytes

| Neurotrophic Factor | Minimum Effective Concentration | Concentration for Peak Effect |

|---|---|---|

| Nerve Growth Factor (NGF) | 5 x 10⁻⁵ M | 1 x 10⁻⁴ M |

| Brain-Derived Neurotrophic Factor (BDNF) | 1 x 10⁻⁵ M | 1 x 10⁻³ M |

Upregulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF)

Preclinical research has demonstrated that this compound (BPAP) can enhance the synthesis of Glial Cell Line-Derived Neurotrophic Factor (GDNF). In a study utilizing cultured mouse astrocytes, (-)-BPAP was shown to significantly increase the production of GDNF. The minimum effective concentration to elicit this effect was observed at 1 x 10⁻⁶ M. The concentration-response curve for GDNF synthesis followed a single bell shape, with the peak effect occurring at a concentration of 1 x 10⁻⁴ M. This upregulation of GDNF, a potent neurotrophic factor known for supporting the survival of various neuronal populations, highlights a key aspect of BPAP's neuroprotective potential.

Effects on Neuronal Plasticity and Synaptic Function

This compound's primary mechanism of action, the enhancement of impulse-driven release of monoamine neurotransmitters—dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506)—is intrinsically linked to the modulation of neuronal plasticity. wikipedia.orgnih.gov These monoaminergic systems are critical regulators of synaptic plasticity, the fundamental process underlying learning and memory. nih.govfrontiersin.org By augmenting the availability of these neurotransmitters in the synaptic cleft, BPAP can indirectly influence the strength and efficacy of synaptic connections. wikipedia.orgwikiwand.com

For instance, dopamine and serotonin are known to cooperate in regulating the plasticity of excitatory and inhibitory synapses in key brain regions like the prefrontal cortex. frontiersin.org They can modulate the activity of critical receptors involved in long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms for memory formation. frontiersin.org

Furthermore, direct evidence points to BPAP's influence on the glutamatergic system, which is central to synaptic plasticity. nih.gov Studies have shown that chronic administration of specific doses of BPAP in rats leads to a significant increase in the phosphorylation of the GluR1 and GluN2B subunits of glutamate (B1630785) receptors in the prefrontal cortex. nih.gov The trafficking and phosphorylation of these AMPA (GluR1) and NMDA (GluN2B) receptor subunits are critical for regulating synaptic strength and plasticity. jneurosci.org This finding suggests that BPAP can directly impact the molecular machinery of synaptic plasticity, providing a more direct mechanism for its effects on neuronal function beyond its role as a monoamine activity enhancer. The compound has also demonstrated neuroprotective effects in cultured hippocampal neurons, shielding them from the neurotoxic effects of beta-amyloid, which further supports its role in maintaining neuronal health and function. nih.gov

Influence on Stress-Regulatory Systems and Hormonal Levels

The neurobiological effects of this compound extend to the modulation of stress-regulatory systems, primarily through its influence on the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is a critical neuroendocrine system that governs the body's response to stress, with monoamine neurotransmitters like serotonin, norepinephrine, and dopamine playing a significant regulatory role. nih.govnih.govmcgill.ca

A preclinical study investigating the effects of a 3-week treatment with BPAP in rats found a significant impact on hormonal levels related to stress. nih.gov Specifically, the administration of a specific enhancer dose of BPAP led to a significant reduction in the resting corticosterone (B1669441) levels during the dark phase. nih.gov Corticosterone is the primary glucocorticoid in rodents, analogous to cortisol in humans, and is a key biomarker for HPA axis activity and stress. mcgill.ca The reduction of basal corticosterone levels suggests that BPAP may contribute to the stabilization of the HPA axis. nih.gov This hormonal modulation is likely mediated by BPAP's primary action as a catecholaminergic and serotonergic activity enhancer, as these neurotransmitter systems provide crucial inputs to the hypothalamus, the central regulator of the HPA axis. wikipedia.orgnih.govcambridge.org

Table 1: Effect of this compound (BPAP) on Resting Corticosterone Levels

| Treatment Group | Effect on Dark Phase Resting Corticosterone | Reference |

| Specific Enhancer Dose of BPAP | Significantly Reduced | nih.gov |

Impact on the Glutamatergic Neurotransmitter System

Beyond its well-established role as a monoamine activity enhancer, this compound has been shown to exert a significant influence on the glutamatergic system, the primary excitatory neurotransmitter system in the brain. nih.gov Glutamate signaling, particularly through its NMDA and AMPA receptors, is fundamental for excitatory synaptic transmission and plasticity. jneurosci.orgnih.gov

In a preclinical study, a 3-week treatment with specific enhancer doses of BPAP was found to significantly increase the expression of phosphorylated GluR1 (AMPA receptor subunit) and phosphorylated GluN2B (NMDA receptor subunit) in the prefrontal cortex of rats. nih.gov This finding is significant as the phosphorylation of these receptor subunits is a key mechanism for modulating synaptic strength and is integral to the processes of learning and memory. jneurosci.org The upregulation of these key glutamatergic receptor components indicates that BPAP can directly modulate the responsiveness of the excitatory neurotransmitter system. nih.gov This effect on glutamate transmission provides a crucial layer to the understanding of BPAP's neurobiological profile, suggesting that its therapeutic potential may stem from a dual action on both monoaminergic and glutamatergic systems.

Table 2: Effect of this compound (BPAP) on Glutamatergic Receptor Subunits

| Compound | Receptor Subunit | Effect (Specific Enhancer Dose) | Brain Region | Reference |

| BPAP | Phosphorylated GluR1 | Significantly Increased Expression | Prefrontal Cortex | nih.gov |

| BPAP | Phosphorylated GluN2B | Significantly Increased Expression | Prefrontal Cortex | nih.gov |

Preclinical Research Applications of Benzofuranylpropylaminopentane

Research in Neurodegenerative Disorders

The potential neuroprotective and symptom-modifying effects of Benzofuranylpropylaminopentane have been investigated in preclinical models of neurodegenerative diseases, primarily focusing on Alzheimer's and Parkinson's disease.

Animal Models of Alzheimer's Disease

While the neuroprotective potential of this compound has been suggested by in vitro studies, comprehensive in vivo studies using animal models of Alzheimer's disease have not been identified in the available scientific literature. One study demonstrated that (-)-BPAP protected cultured hippocampal neurons from the neurotoxic effects of β-amyloid. nih.gov However, this finding in a cell culture model has not yet been translated into live animal models of Alzheimer's disease, which are crucial for evaluating the therapeutic potential of a compound for this condition. These animal models, often transgenic mice expressing human genes associated with familial Alzheimer's disease, are designed to recapitulate key pathological features of the disease, such as the formation of amyloid plaques and neurofibrillary tangles, and the associated cognitive decline. The lack of published studies on this compound in these models means that its efficacy in mitigating Alzheimer's-related pathology and cognitive deficits in a living organism remains to be determined.

Animal Models of Parkinson's Disease

Preclinical research has explored the effects of this compound in animal models of Parkinson's disease, particularly the 6-hydroxydopamine (6-OHDA)-lesioned rat model. This model mimics the dopamine (B1211576) depletion in the nigrostriatal pathway that is characteristic of Parkinson's disease.

In a study investigating the effects of (-)-BPAP, unilaterally 6-OHDA-lesioned rats were administered the compound. The results showed that (-)-BPAP increased ipsilateral turning behavior. nih.gov This finding is significant as it implies a presynaptic activation of the remaining nigrostriatal dopaminergic terminals by (-)-BPAP, suggesting that the compound can enhance dopamine release from the surviving neurons. nih.gov

Table 1: Effect of (-)-BPAP on Turning Behavior in 6-OHDA-Lesioned Rats

| Treatment Group | Outcome Measure | Result |

|---|---|---|

| (-)-BPAP | Ipsilateral Turning Behavior | Increased |

Neuroprotective Strategies in Experimental Neurodegeneration

The neuroprotective potential of this compound has been investigated in in vitro models of neurodegeneration. One study examined the effects of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane HCl [R-(-)-BPAP] against apoptosis induced by the endogenous neurotoxin N-methyl(R)salsolinol in human dopaminergic neuroblastoma SH-SY5Y cells. This neurotoxin is considered a potential pathogenic factor in Parkinson's disease.

The study found that (-)-BPAP exhibited neuroprotective functions against N-methyl(R)salsolinol-induced apoptosis. The anti-apoptotic activity was attributed to the direct stabilization of the mitochondrial membrane potential and the induction of the anti-apoptotic protein Bcl-2. These findings suggest that this compound and its analogues may have therapeutic potential as neuroprotective agents in Parkinson's disease and other neurodegenerative disorders by preventing neuronal cell death.

Research in Affective and Behavioral Neuroscience

This compound has been evaluated for its potential as a therapeutic agent for mood disorders, with preclinical studies focusing on its antidepressant-like actions and its ability to ameliorate motor deficits.

Antidepressant-like Actions in Animal Models

The antidepressant-like effects of (-)-BPAP have been assessed using two distinct animal models: the forced swimming test in mice and the olfactory bulbectomized (OB) rat model.

In the forced swimming test, a widely used screening method for antidepressants, acute administration of (-)-BPAP was found to significantly attenuate immobility in mice. nih.gov This reduction in immobility is interpreted as an antidepressant-like effect, suggesting that the compound may have rapid-onset antidepressant properties.

In the olfactory bulbectomized rat model, which is considered to have high predictive validity for antidepressant efficacy, chronic treatment with (-)-BPAP was shown to ameliorate the impairment of social interaction behavior. nih.gov This effect on social behavior was suppressed by dopamine receptor antagonists, indicating that the therapeutic action of (-)-BPAP in this model is mediated through the activation of the dopaminergic system. nih.gov

Table 2: Antidepressant-like Effects of (-)-BPAP in Animal Models

| Animal Model | Administration | Key Finding |

|---|---|---|

| Forced Swimming Test (Mice) | Acute | Significantly attenuated immobility |

| Olfactory Bulbectomized (OB) Rat | Chronic | Ameliorated impairment of social interaction |

Amelioration of Motor Deficits in Animal Models

The ability of this compound to counteract motor deficits has been demonstrated in the reserpine-induced model of hypolocomotion in rats. Reserpine is a substance that depletes monoamines in the brain, leading to a state of reduced motor activity that can be used to model the motor symptoms of certain neurological disorders.

In one study, (-)-BPAP was effective in reversing reserpine-induced hypolocomotion. nih.gov This effect was attenuated by the dopamine D1 receptor antagonist SCH 23390, suggesting that the amelioration of motor deficits by (-)-BPAP is mediated by the activation of the dopaminergic system. nih.gov Furthermore, (-)-BPAP was also found to significantly improve reserpine-induced ptosis (drooping of the eyelid), an effect not observed with other antiparkinsonian agents like apomorphine (B128758) and amantadine. nih.gov

Table 3: Effect of (-)-BPAP on Reserpine-Induced Motor Deficits in Rats

| Deficit | Treatment with (-)-BPAP | Mediating Factor |

|---|---|---|

| Hypolocomotion | Reversed | Dopaminergic system (D1 receptor) |

| Ptosis | Significantly improved | Not specified |

Improvement of Active Avoidance Behavior

Active avoidance tasks are used in preclinical research to assess learning and memory. In these models, an animal learns to perform a specific action to avoid an unpleasant stimulus. Research has shown that this compound can influence performance in such tasks. Specifically, it has been found to antagonize the inhibition of learning induced by tetrabenazine (B1681281) in a shuttle box avoidance test. wikipedia.orgwikiwand.com In this model, tetrabenazine impairs the animal's ability to learn the avoidance response, and BPAP was shown to counteract this effect. wikipedia.org One study highlighted that in this capacity, (-)-BPAP was approximately 130 times more potent than (-)-deprenyl (selegiline), another well-known monoaminergic enhancer. nih.gov

| Research Area | Animal Model | Key Finding | Relative Potency |

|---|---|---|---|

| Active Avoidance | Rats (Tetrabenazine-induced learning inhibition) | Antagonized the inhibition of performance in a shuttle box task. wikipedia.orgwikiwand.com | ~130 times more potent than (-)-deprenyl. nih.gov |

Attenuation of Substance-Seeking Behaviors (e.g., Methamphetamine)

The potential of this compound to modulate substance-seeking behaviors has been investigated, particularly in the context of methamphetamine. wikipedia.orgnih.gov In animal models designed to simulate relapse to drug use, (-)-BPAP has demonstrated a significant ability to reduce methamphetamine-seeking behavior. nih.gov

In one key study, rats were trained to self-administer methamphetamine. nih.gov After a period of abstinence (extinction), the reinstatement of drug-seeking was triggered either by cues associated with the drug or by a priming injection of methamphetamine. nih.gov The research found that:

Repeated administration of (-)-BPAP during the extinction phase attenuated the reinstatement of drug-seeking. nih.gov

Acute administration of (-)-BPAP on the test day also dose-dependently reduced both cue-induced and methamphetamine-priming-induced reinstatement. nih.gov

Importantly, (-)-BPAP by itself did not reinstate methamphetamine-seeking behavior, nor did it affect ongoing methamphetamine self-administration, suggesting it does not have its own abuse potential in this context. nih.gov

Interestingly, the attenuating effect of (-)-BPAP on reinstatement was not significantly affected by the administration of either a dopamine D1-like receptor antagonist (SCH-23390) or a dopamine D2-like receptor antagonist (amisulpride). nih.gov

| Experimental Model | (-)-BPAP Administration | Effect on Methamphetamine-Seeking | Interaction with Dopamine Antagonists |

|---|---|---|---|

| Cue-Induced Reinstatement | Acute or Repeated | Attenuated reinstatement. nih.gov | Effect not reversed by D1 or D2 antagonists. nih.gov |

| Methamphetamine-Priming-Induced Reinstatement | Acute or Repeated | Attenuated reinstatement. nih.gov | Effect not reversed by D1 or D2 antagonists. nih.gov |

Effects on Locomotor Activity and Psychostimulant-like Effects in Animals

This compound has been shown to produce psychostimulant-like effects in animal models, primarily by increasing locomotor activity. wikipedia.org In normal rats, (-)-BPAP potentiated locomotor activity in a dose-dependent manner. nih.gov Furthermore, it was effective in reversing hypolocomotion (abnormally decreased movement) in rats treated with reserpine, a substance that depletes monoamines. wikipedia.orgwikiwand.comnih.gov

The mechanism behind these effects appears to be mediated by the dopaminergic system. wikipedia.org The increases in locomotor activity in both normal and reserpine-treated rats were attenuated by the dopamine D1 receptor antagonist SCH-23390, but not by the dopamine D2 receptor antagonist sulpiride. wikipedia.orgwikiwand.comnih.gov This suggests a crucial role for D1 receptor activation in the psychostimulant effects of BPAP. wikipedia.org Further evidence for its action on the dopamine system comes from studies on unilaterally 6-hydroxydopamine-lesioned rats, where (-)-BPAP induced ipsilateral turning, which is indicative of presynaptic activation of nigrostriatal dopaminergic terminals. nih.gov

Research in the Biology of Aging and Longevity

The role of monoaminergic enhancers, including this compound, has been explored in the context of aging. wikipedia.orgumbrellalabs.is The rationale for this research stems from the observation that monoamine release in the brain tends to decline with age, and this decline is associated with reduced behavioral activity. wikipedia.orgwikiwand.com

However, research in this area has produced some conflicting results. While some studies suggest a beneficial role, others have not observed an anti-aging effect. In one study involving aged, experienced Long-Evans rats that were kept under food restriction and continuous cognitive engagement, treatment with (-)-BPAP could not slow down the course of aging and cognitive decline. nih.govconsensus.app

Rodent studies have suggested that monoaminergic activity enhancers like BPAP and selegiline (B1681611) may slow the age-related neurodegeneration of monoaminergic systems. wikipedia.orgwikiwand.com By augmenting the release of monoamines, these compounds may help to counteract the natural decline that occurs with aging, thereby offering a potential neuroprotective effect. wikipedia.org

Research in Experimental Oncology

Preliminary research has also explored the application of this compound in experimental oncology. umbrellalabs.isresearchgate.net Studies have indicated that it may be effective against certain types of experimental cancers. umbrellalabs.is The most promising results were observed in models of lung cancer, where data showed that BPAP halted the growth of tumor cells. umbrellalabs.is An additional observation from this research was that low-dose BPAP treatment had a beneficial effect on the body weight of the animals, suggesting the compound might partially compensate for cancer-related weight loss. umbrellalabs.is

Based on comprehensive searches of publicly available scientific literature, there is no information regarding the preclinical research applications of this compound in the context of cancer. Specifically, no studies were found detailing its investigational anticancer activity in animal models or its role in tumor-manifestation-suppressing regulation in the rat brain.

The available research on this compound primarily focuses on its properties as a monoaminergic activity enhancer and its potential therapeutic applications in neurodegenerative disorders such as Parkinson's and Alzheimer's disease, as well as in depression and aging. The compound is known to enhance the release of serotonin (B10506), norepinephrine (B1679862), and dopamine in the brain.

Numerous searches using various keywords related to "this compound," "cancer," "antitumor," "oncology," and "tumor suppression" did not yield any relevant results linking this specific chemical compound to cancer research in animal models.

Therefore, the sections on "Investigational Anticancer Activity in Animal Models" and "Tumor-Manifestation-Suppressing Regulation in Rat Brain" cannot be addressed with any factual data at this time.

Structure Activity Relationship Sar Studies of Benzofuranylpropylaminopentane

Influence of the Benzofuran (B130515) Moiety on Pharmacological Activity

A key innovation in the design of BPAP was the replacement of the phenyl group found in earlier compounds with a benzofuran ring. wikipedia.org This structural change proved to be critical for the compound's enhanced activity. The benzofuran moiety, a bicyclic structure composed of a benzene (B151609) ring fused to a furan (B31954) ring, is a common scaffold in many biologically active compounds. mdpi.comphytojournal.comrsc.org

The incorporation of the benzofuran ring system in BPAP led to a significant increase in potency as a monoaminergic activity enhancer compared to its phenyl-ring-containing predecessor, Phenylpropylaminopentane (PPAP). wikipedia.orgwikiwand.com Furthermore, this modification expanded the compound's spectrum of activity. While PPAP selectively enhances the release of catecholamines (dopamine and norepinephrine), BPAP enhances the release of serotonin (B10506) as well. wikipedia.orgwikiwand.comwikipedia.org This broader range of action is attributed to the electronic and conformational properties conferred by the benzofuran nucleus.

Role of the Propylaminopentane Side Chain

The propylaminopentane side chain is another crucial determinant of BPAP's pharmacological profile. This aliphatic chain, with a propyl group attached to the nitrogen atom and a pentane (B18724) backbone, influences the compound's interaction with its biological targets. The length and branching of this alkylamino side chain are optimized for potent enhancer activity. nih.gov

Studies on related compounds have shown that alterations to this side chain can significantly impact potency and selectivity. The specific configuration of the propylaminopentane group in BPAP is integral to its ability to enhance the impulse-propagation-mediated release of monoamines. nih.govnih.gov

Enantioselectivity of Benzofuranylpropylaminopentane Activity (R-(-)-BPAP vs. S-(+)-BPAP)

BPAP is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: R-(-)-BPAP and S-(+)-BPAP. Pharmacological studies have demonstrated a clear enantioselectivity in its activity, with the R-(-)-enantiomer being significantly more potent. wikipedia.org

The R-(-)-isomer, commonly referred to as (-)-BPAP, is the form predominantly used in research due to its superior activity as a monoaminergic activity enhancer. wikipedia.orgnih.gov This stereoselectivity suggests a specific and highly defined interaction with its biological target, where the three-dimensional arrangement of the atoms in the R-(-)-enantiomer allows for a more favorable binding and subsequent pharmacological effect. An enantioselective synthesis for (-)-BPAP has been developed to produce the more active isomer. wikipedia.org

Comparative Structure-Activity Analysis with Analogues and Related Compounds

To further understand the SAR of BPAP, it is useful to compare its structure and activity with those of its analogues.

Phenylpropylaminopentane (PPAP) is a close structural analogue of BPAP, differing only in the aromatic ring system—a phenyl ring in PPAP versus a benzofuran ring in BPAP. wikipedia.org This seemingly minor change results in significant pharmacological differences.

| Feature | Phenylpropylaminopentane (PPAP) | This compound (BPAP) |

| Aromatic Moiety | Phenyl Ring | Benzofuran Ring |

| Potency | Less potent | More potent (approx. 130 times more potent than (-)-deprenyl) nih.govnih.gov |

| Monoamine Selectivity | Catecholaminergic Activity Enhancer (CAE) - enhances dopamine (B1211576) and norepinephrine (B1679862) release. wikiwand.comwikipedia.org | Monoaminergic Activity Enhancer (MAE) - enhances dopamine, norepinephrine, and serotonin release. wikipedia.orgwikiwand.com |

The data clearly indicates that the benzofuran ring in BPAP confers both higher potency and a broader spectrum of activity compared to the phenyl ring in PPAP. wikipedia.orgwikiwand.comwikipedia.org

Indolylpropylaminopentane (IPAP) is another analogue where the benzofuran ring of BPAP is replaced by an indole (B1671886) ring. wikipedia.orgwikiwand.com This modification also leads to a distinct pharmacological profile.

| Feature | This compound (BPAP) | Indolylpropylaminopentane (IPAP) |

| Aromatic Moiety | Benzofuran Ring | Indole Ring |

| Potency | More potent than IPAP wikipedia.org | Less potent than BPAP, but more potent than PPAP and selegiline (B1681611) wikipedia.org |

| Monoamine Selectivity | Similar potency for enhancing serotonin and catecholamines. wikipedia.org | Preferentially enhances serotonin release; about 10-fold more potent for serotonin than for catecholamines. wikipedia.org |

This comparison highlights how changes in the heterocyclic ring system can fine-tune the selectivity of the compound towards different monoamine neurotransmitters.

A derivative of BPAP, 3-F-BPAP, in which a fluorine atom is substituted at the 3-position of the propylaminopentane side chain, exhibits weak MAE activity itself. wikipedia.orgnih.gov Interestingly, this compound has been found to antagonize the MAE effects of BPAP. wikipedia.orgnih.gov This suggests that 3-F-BPAP interacts with the same biological target as BPAP but fails to elicit the same functional response, thereby acting as an antagonist. wikipedia.org The fact that 3-F-BPAP antagonizes BPAP but not PPAP or selegiline provides evidence for a difference in the mechanism of action between tryptamine-derived enhancers like BPAP and phenylethylamine-derived enhancers. nih.gov

Molecular Features Determining Monoaminergic Activity Enhancement

The monoaminergic activity of this compound and its analogs is determined by several key molecular features, including the nature of the aromatic ring system, the stereochemistry of the molecule, and the substitution on the amino group.

Aromatic Ring System: A crucial modification in the development of BPAP was the replacement of the phenyl ring in its predecessor, PPAP, with a benzofuran ring wikipedia.org. This structural change from a simple phenyl group to the bicyclic benzofuran system was instrumental in broadening the compound's spectrum of activity. While PPAP is primarily a catecholaminergic activity enhancer (CAE), affecting dopamine and norepinephrine, BPAP enhances the release of serotonin as well, making it a more comprehensive monoaminergic activity enhancer (MAE) wikipedia.org. The tryptamine-derived benzofuran structure of BPAP is considered a key factor in its potentiation of serotonergic neurons researchgate.netcore.ac.uk.

Stereochemistry: The stereochemistry at the chiral center of the aminopentane chain plays a critical role in the monoaminergic activity of BPAP. The R-(-)-enantiomer, also referred to as (-)-BPAP, is significantly more potent than its S-(+)-counterpart wikipedia.org. This enantioselectivity is a common feature among psychoactive compounds and indicates a specific interaction with its biological targets.

Amino Group Substitution: The nature of the substituent on the amino group also influences the activity profile. For instance, the substitution of the propyl group on the nitrogen of (-)-BPAP with a 3,3,3-trifluoropropyl group results in a compound, 3-F-BPAP, that acts as an antagonist to the enhancer effect of (-)-BPAP doi.org. This highlights the sensitivity of the monoaminergic activity to modifications at this position.

The following tables present a summary of the structure-activity relationships for key compounds, illustrating the impact of these molecular features on their monoaminergic activity profile.

Table 1: Comparison of Phenylpropylaminopentane (PPAP) and this compound (BPAP)

| Compound Name | Aromatic Ring | Primary Monoaminergic Effect |

| Phenylpropylaminopentane (PPAP) | Phenyl | Catecholaminergic Activity Enhancer (CAE) |

| This compound (BPAP) | Benzofuran | Monoaminergic Activity Enhancer (MAE) |

Table 2: Enantiomeric Effects on Monoaminergic Activity

| Enantiomer of BPAP | Relative Potency |

| R-(-)-BPAP | High |

| S-(+)-BPAP | Low |

Table 3: Effect of N-Substitution on BPAP Activity

| Compound | N-Substituent | Effect on Monoaminergic Enhancement |

| (-)-BPAP | Propyl | Enhancer |

| 3-F-BPAP | 3,3,3-Trifluoropropyl | Antagonist |

Advanced Research Methodologies Applied to Benzofuranylpropylaminopentane

In Vitro Experimental Paradigms

In vitro studies have provided a foundational understanding of BPAP's effects on neural cells and brain tissues in controlled laboratory settings. These experiments allow for the direct examination of the compound's influence on cellular functions, neurotransmitter systems, and molecular pathways, independent of systemic physiological variables.

The use of cultured neural cells has been instrumental in characterizing the direct cellular actions of BPAP. In studies utilizing cultured mouse astrocytes, BPAP has been shown to enhance the synthesis and release of several key neurotrophic factors. nih.gov Specifically, treatment with BPAP resulted in increased protein levels of Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the culture medium. nih.gov This suggests a role for BPAP in promoting neuronal health and survival through its influence on glial cells. Furthermore, research on cultured rat hippocampal neurons demonstrated that BPAP offers protection against the neurotoxic effects of β-amyloid, a peptide centrally implicated in Alzheimer's disease. nih.govnih.govresearchgate.net

Table 1: Effect of (-)-BPAP on Neurotrophic Factor Synthesis in Cultured Mouse Astrocytes

| Neurotrophic Factor | Minimum Effective Concentration | Peak Effect Concentration |

|---|---|---|

| Nerve Growth Factor (NGF) | 5 x 10⁻⁵ M | 1 x 10⁻⁴ M |

| Brain-Derived Neurotrophic Factor (BDNF) | 1 x 10⁻⁵ M | 1 x 10⁻³ M |

| Glial Cell Line-Derived Neurotrophic Factor (GDNF) | 1 x 10⁻⁶ M | 1 x 10⁻⁴ M |

Data sourced from a study measuring protein levels in conditioned medium via ELISA after 24-hour incubation. nih.gov

To understand the compound's effects within specific neural circuits, researchers have utilized isolated brain regions from rats. These ex vivo preparations maintain the local cellular architecture, allowing for the study of neurotransmitter release in a more integrated system than cultured cells. Experiments have shown that BPAP significantly enhances the impulse propagation-mediated release of key monoamine neurotransmitters from discrete brain areas. nih.govnih.govresearchgate.net For instance, extremely low concentrations of BPAP (in the 10⁻¹²–10⁻¹⁴ M range) were found to increase the release of dopamine (B1211576) from the striatum, substantia nigra, and tuberculum olfactorium; norepinephrine (B1679862) from the locus coeruleus; and serotonin (B10506) from the raphe nucleus. nih.govnih.govresearchgate.net Studies on slices of the locus coeruleus further confirmed that BPAP enhances norepinephrine efflux in a bipolar manner, showing effectiveness at both very low (femtomolar to picomolar) and higher (nanomolar to micromolar) concentrations. nih.gov

Table 2: Enhanced Neurotransmitter Release from Isolated Rat Brain Regions by (-)-BPAP

| Neurotransmitter | Brain Region | Effective Concentration Range |

|---|---|---|

| Dopamine | Striatum, Substantia Nigra, Tuberculum Olfactorium | 10⁻¹²–10⁻¹⁴ M |

| Norepinephrine | Locus Coeruleus | 10⁻¹²–10⁻¹⁴ M |

| Serotonin | Raphe Nucleus | 10⁻¹²–10⁻¹⁴ M |

Data reflects significant enhancement of release in the presence of (-)-BPAP. nih.govnih.gov

Biochemical assays are crucial for quantifying the changes in neurotransmitter concentrations induced by BPAP. High-Performance Liquid Chromatography (HPLC) with electrochemical detection has been employed to measure the amount of dopamine, norepinephrine, and serotonin released from isolated brain tissues. nih.gov In vivo studies in rodents have provided quantitative data on these effects, showing that BPAP can increase dopamine levels by up to 118% in the substantia nigra, norepinephrine by 228% in the locus coeruleus, and serotonin by 166% in the raphe nucleus. wikipedia.org Regarding enzyme activity, research indicates that BPAP is not metabolized by monoamine oxidase, distinguishing its mechanism from that of MAO inhibitors. wikipedia.org

While direct, comprehensive receptor binding assay data for BPAP is not extensively detailed in available literature, its mechanism of action has been inferred from other pharmacological studies. BPAP is understood to act as a monoaminergic activity enhancer (MAE). wikipedia.org Its effects are thought to be mediated by entering monoaminergic neurons via monoamine transporters, such as the dopamine transporter. wikipedia.org Once inside the presynaptic terminal, it is believed to exert its effects through the intracellular activation of Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.org This is supported by findings that monoamine reuptake inhibitors can block BPAP's effects. wikipedia.org At much higher concentrations, BPAP also demonstrates properties of a monoamine reuptake inhibitor itself, particularly for dopamine and norepinephrine. wikipedia.org Additionally, some studies have noted that in macromolecular dose ranges, (-)-BPAP binds to sigma receptors. wikipedia.org The development of 3-F-BPAP, which antagonizes the MAE effects of BPAP but not those of other enhancers like selegiline (B1681611), suggests that these compounds may act via different receptor subtypes. wikipedia.org

Modern molecular biology techniques have been applied to investigate how BPAP influences the expression of genes and proteins related to neuronal function and health. In studies on cultured mouse astrocytes, Enzyme-Linked Immunosorbent Assay (ELISA) was used to quantify the increased protein levels of NGF, BDNF, and GDNF following BPAP treatment. nih.gov In rat mesencephalic slice cultures, researchers used Reverse Transcription-Polymerase Chain Reaction (RT-PCR) to measure mRNA levels and ELISA for protein levels. nih.gov These analyses revealed that BPAP significantly increased both the mRNA and protein levels of BDNF. nih.gov Furthermore, it elevated the mRNA level of TrkB, the receptor for BDNF, without affecting the expression of neurotrophin-3 (NT-3) or the p75NTR receptor. nih.gov These findings suggest that BPAP can enhance neurotrophic signaling at the transcriptional level. nih.gov

Table 3: Effect of R-(-)-BPAP on Neurotrophin and Receptor Expression in Rat Mesencephalic Slices

| Target | Method | Result |

|---|---|---|

| BDNF mRNA | RT-PCR | Significantly Increased |

| BDNF Protein | ELISA | Significantly Increased |

| NT-3 mRNA | RT-PCR | No Significant Effect |

| trkB mRNA | RT-PCR | Significantly Increased |

| p75NTR mRNA | RT-PCR | No Significant Effect |

Measurements were taken 48 hours after R-(-)-BPAP treatment. nih.gov

In Vivo Animal Models

In vivo animal models are essential for evaluating the physiological and behavioral effects of BPAP in a living organism. Studies in rodents have demonstrated BPAP's potential in models of various neurological and psychiatric conditions. In animal models of mood disorders, chronic administration of BPAP was found to ameliorate impaired social interaction behavior in mice following a forced swimming stressor. nih.gov This effect was linked to the dopaminergic system, as it was suppressed by dopamine receptor antagonists. nih.gov In olfactory bulbectomized rats, a model for depression, chronic BPAP treatment improved impairments in social interaction, prepulse inhibition, and fear learning without altering general locomotor activity. nih.gov

Behavioral pharmacology studies have shown that BPAP produces psychostimulant-like effects, such as increased locomotor activity in normal rats, and it can reverse hypolocomotion in rats treated with reserpine. wikipedia.org In cognitive models, BPAP was found to be approximately 130 times more potent than the compound (-)-deprenyl in antagonizing tetrabenazine-induced learning inhibition in a shuttle box task. nih.govresearchgate.net Additionally, BPAP has been shown to reduce the reinstatement of methamphetamine-seeking behavior in rodents, suggesting a potential role in addiction research. wikipedia.org

Table 4: Summary of Key Findings for (-)-BPAP in In Vivo Animal Models

| Animal Model | Test/Paradigm | Key Finding |

|---|---|---|

| Mice | Forced Swim Test & Social Interaction | Ameliorated impairment of social interaction after chronic administration. nih.gov |

| Olfactory Bulbectomized Rats | Social Interaction, Prepulse Inhibition, Fear Learning | Significantly ameliorated impairments in all tested behaviors. nih.gov |

| Normal Rats | Locomotor Activity | Increased locomotor activity. wikipedia.org |

| Reserpine-treated Rats | Locomotor Activity | Reversed hypolocomotion. wikipedia.org |

| Rats | Tetrabenazine (B1681281) Shuttle Box | Antagonized tetrabenazine-induced inhibition of learning. nih.govwikipedia.org |

| Rodents | Methamphetamine Self-Administration | Attenuated reinstatement of methamphetamine-seeking behavior. wikipedia.org |

Behavioral Assays (e.g., Shuttle Box Test, Locomotor Activity)

Behavioral assays are crucial in determining the in vivo effects of psychoactive compounds. In the case of Benzofuranylpropylaminopentane, these tests have been instrumental in characterizing its stimulant and cognitive-enhancing properties.

The shuttle box test is a common paradigm used to assess learning and memory, particularly active avoidance learning. Research has shown that (-)-BPAP is significantly more potent than the reference compound (-)-deprenyl in antagonizing tetrabenazine-induced inhibition of performance in this task in rats nih.gov. This suggests a powerful effect on the neural circuits governing motivation and motor execution under challenging conditions.

| Behavioral Assay | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Shuttle Box Test | Rats | Approximately 130 times more potent than (-)-deprenyl in antagonizing tetrabenazine-induced inhibition of performance. | nih.gov |

| Locomotor Activity | Rats | Dose-dependently potentiates locomotor activity. Reverses reserpine-induced hypolocomotion. | nih.gov |

| Social Interaction | Mice | Chronic administration ameliorates impairment in social interaction behavior following forced swimming without affecting locomotor activity. | nih.gov |

Neurochemical Analysis in Discrete Brain Regions (e.g., Microdialysis)

To understand the neurochemical underpinnings of its behavioral effects, researchers have employed techniques like microdialysis to measure neurotransmitter levels in specific brain regions of living animals. This technique allows for the collection of extracellular fluid and subsequent analysis of its neurochemical content.

Studies using isolated discrete rat brain regions have shown that (-)-BPAP significantly enhances the impulse propagation-mediated release of several key monoamines nih.gov. Specifically, it increases:

Dopamine in the striatum, substantia nigra, and tuberculum olfactorium nih.govwikipedia.org.

Noradrenaline in the locus coeruleus nih.govwikipedia.org.

Serotonin in the raphe nucleus nih.govwikipedia.org.

The potency of (-)-BPAP is noteworthy, with significant enhancement of catecholamine and serotonin release observed at concentrations as low as 10⁻¹² to 10⁻¹⁴ M nih.gov. A peculiar bimodal concentration-response relationship has been noted for its effect on noradrenaline release from the locus coeruleus, with peaks at both 10⁻⁶ M and 10⁻¹³ M concentrations nih.gov. In vivo studies in rodents have reported maximal increases in dopamine levels of 44% in the striatum, 118% in the substantia nigra, and 57% in the olfactory tubercle. Norepinephrine levels in the locus coeruleus increased by 228%, and serotonin levels in the raphe nucleus by 166% wikipedia.org.

| Brain Region | Neurotransmitter | Effect | Effective Concentration Range | Maximal In Vivo Increase |

|---|---|---|---|---|

| Striatum | Dopamine | Enhanced Release | 10⁻¹²–10⁻¹⁴ M | 44% |

| Substantia Nigra | Dopamine | Enhanced Release | 10⁻¹²–10⁻¹⁴ M | 118% |

| Tuberculum Olfactorium | Dopamine | Enhanced Release | 10⁻¹²–10⁻¹⁴ M | 57% |

| Locus Coeruleus | Noradrenaline | Enhanced Release | 10⁻¹²–10⁻¹⁴ M | 228% |

| Raphe Nucleus | Serotonin | Enhanced Release | 10⁻¹²–10⁻¹⁴ M | 166% |

Electrophysiological Recordings

While behavioral and neurochemical data provide strong evidence for the effects of this compound on monoaminergic systems, there is currently a lack of publicly available research that has utilized electrophysiological recording techniques, such as in vivo or in vitro patch-clamping, to directly measure the effects of this compound on neuronal firing rates and patterns. Such studies would be invaluable in providing a more detailed understanding of how BPAP modulates neuronal activity at the cellular level, for instance, by directly recording from dopaminergic neurons in the ventral tegmental area or serotonergic neurons in the dorsal raphe nucleus.

Computational and In Silico Approaches

Computational methods have become indispensable in modern drug discovery and pharmacology, offering insights into the molecular mechanisms of drug action.

Molecular modeling and docking studies are computational techniques used to predict the binding orientation and affinity of a small molecule to its protein target. While specific docking studies for this compound with its putative targets are not extensively detailed in the available literature, these methods would be employed to investigate its interaction with monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and potentially the trace amine-associated receptor 1 (TAAR1), which has been implicated in its mechanism of action mdpi.com. Such studies would help to elucidate the specific amino acid residues involved in binding and could guide the design of new analogs with altered selectivity or potency.

Atomistic molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. These simulations can reveal conformational changes in the protein upon ligand binding and provide a more detailed understanding of the stability of the ligand-protein complex. For this compound, MD simulations could be used to explore its dynamic behavior within the binding pockets of monoamine transporters, helping to explain its activity as a monoaminergic activity enhancer rather than a classical reuptake inhibitor.

Theoretical studies using molecular orbital theory have been conducted to investigate the chemical properties of (-)-BPAP, including its potential as a radical scavenger. One such study demonstrated that (-)-BPAP is an effective scavenger of hydroxyl radicals (.OH) nih.gov. The calculations revealed that nearly every atom of the benzofuran (B130515) ring, with the exception of carbon 3, can readily trap a radical, with carbon 1 of the furan (B31954) moiety being the most active site. The activation energies for these trapping reactions were calculated to be approximately 10 kcal/mol. A significant finding from this theoretical work is that the initial radical trapping products are themselves radicals, capable of trapping further radicals in a cascade without any additional activation energy. The resulting double radical trapping products are highly stable, with an energy level about 80 kcal/mol lower than the initial reactants nih.gov.

Analytical Chemistry Techniques for Research Quantitation

The precise and accurate quantification of this compound in research settings is paramount for understanding its pharmacokinetic and pharmacodynamic profiles. While specific validated analytical methods for this compound are not extensively documented in publicly available literature, established techniques for structurally similar compounds, such as benzofuran and phenethylamine (B48288) derivatives, provide a robust framework for its quantification. The primary methodologies employed are chromatography coupled with mass spectrometry, which offer high sensitivity and selectivity.

Detailed Research Findings

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for the quantitative analysis of compounds structurally related to this compound. These methods are capable of detecting and quantifying minute concentrations of analytes in complex biological matrices.

Research on analogous compounds, such as 5-(2-Aminopropyl)benzofuran (5-APB), demonstrates the utility of GC-MS for their determination in biological samples. For instance, a specific GC-MS method with selected ion monitoring (SIM) has been successfully used to quantify 5-APB in postmortem specimens, including peripheral blood, central blood, liver, vitreous humor, and urine oup.comnih.gov. Sample preparation for such analyses typically involves solid-phase extraction (SPE) to isolate the analyte from the biological matrix before derivatization and injection into the GC-MS system oup.comnih.gov.

Similarly, LC-MS/MS methods have been developed for the quantification of various phenethylamine derivatives in different matrices chromatographyonline.comnih.gov. These methods often utilize reversed-phase chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach provides excellent specificity and sensitivity, with limits of quantification often in the low nanogram per milliliter (ng/mL) range chromatographyonline.comnih.gov.

For compounds like this compound, derivatization is a common step in GC-MS analysis to improve chromatographic properties and enhance sensitivity oup.comgcms.czjfda-online.com. Reagents such as propylchloroformate or heptafluorobutyric anhydride (B1165640) (HFBA) are used to create derivatives that are more volatile and produce characteristic mass spectra, facilitating their identification and quantification oup.comjfda-online.com.

The tables below summarize typical parameters for the quantitative analysis of compounds structurally analogous to this compound, providing a foundation for the development of specific methods for this compound.

Data Tables

Table 1: Exemplar Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for the Analysis of this compound Analogs

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Oven Temperature Program | Initial 80°C (hold 2 min), ramp to 150°C at 8°C/min, then to 280°C at 30°C/min (hold 5 min) |

| Mass Spectrometer | Agilent 5977B or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (example for 5-APB) | m/z 44, 131, 175 |

| Internal Standard | N-propylamphetamine or deuterated analogs |

(Note: These parameters are based on methods developed for structurally similar compounds and may require optimization for this compound.)

Table 2: Exemplar Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for the Analysis of this compound Analogs

| Parameter | Value |

| Liquid Chromatograph | Shimadzu UFLC or equivalent |

| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for analyte separation |

| Mass Spectrometer | Triple quadrupole (e.g., SCIEX 6500) |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-product ion pairs for the analyte and internal standard |

| Internal Standard | Stable isotope-labeled analog of the analyte |

(Note: These parameters are based on methods developed for structurally similar compounds and may require optimization for this compound.)

Table 3: Validation Parameters for Quantitative Methods of this compound Analogs

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 - 5 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 50 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Extraction Recovery | > 80% |

(Note: These values represent typical performance characteristics for analytical methods of analogous compounds and serve as a benchmark for method development for this compound.)

Future Directions in Benzofuranylpropylaminopentane Research

Elucidation of Novel Molecular Targets and Pathways

While the primary action of (-)-BPAP is understood to be the enhancement of catecholamine and serotonin (B10506) release, the precise molecular targets and downstream signaling pathways remain an area of active investigation. nih.govwikipedia.org Future research will likely focus on moving beyond its established effects on monoamine transporters and receptors to identify the specific macromolecules through which it exerts its enhancer effect.

Current evidence suggests that the catecholaminergic/serotoninergic activity enhancer (CAE/SAE) effect of (-)-BPAP is not related to direct action on known catecholamine or serotonin receptors, the plasma membrane amine transporter, or monoamine oxidase (MAO). nih.gov This points toward the existence of a novel, specific binding site or mechanism. Future research directions may include:

Target Deconvolution: Employing advanced proteomics and chemical biology approaches, such as affinity chromatography with biotinylated (-)-BPAP analogues or photoaffinity labeling, to isolate and identify its direct binding partners in neuronal tissues.

Downstream Signaling Cascades: Investigating the intracellular signaling pathways activated by (-)-BPAP following the enhanced neurotransmitter release. This could involve exploring its impact on second messenger systems, protein kinases, and transcription factors that are involved in neuronal plasticity and survival. For instance, research could explore if (-)-BPAP modulates pathways like the Nrf2-Keap1-ARE or SIRT1 signaling, which are implicated in neuroprotection. nih.gov

Receptor Heteromerization: Exploring the possibility that (-)-BPAP modulates the function of G-protein coupled receptor (GPCR) heteromers, which can exhibit unique pharmacology distinct from their individual protomers.

Development of Advanced Analogues with Enhanced Selectivity or Potency

The development of (-)-BPAP was the result of systematic structure-activity relationship (SAR) studies aimed at creating a more potent and selective CAE/SAE substance than its predecessors, such as (-)-deprenyl. nih.govresearchgate.net Future research in medicinal chemistry will focus on refining the benzofuranylpropylaminopentane scaffold to develop analogues with even more desirable pharmacological profiles.

Key areas for the development of advanced analogues include: